molecular formula C16H14N6O2 B3018109 N-(4-acetamidophenyl)-4-(tetrazol-1-yl)benzamide CAS No. 483976-57-4

N-(4-acetamidophenyl)-4-(tetrazol-1-yl)benzamide

Cat. No.: B3018109
CAS No.: 483976-57-4
M. Wt: 322.328
InChI Key: GUNYIEMINBBASL-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-4-(tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a tetrazole ring, which is known for its stability and bioactivity, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Scientific Research Applications

N-(4-acetamidophenyl)-4-(tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

While the specific mechanism of action for N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide is not available, similar compounds have been reported to act as xanthine oxidase inhibitors .

Future Directions

The future research directions for N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide could include further exploration of its potential as a xanthine oxidase inhibitor , as well as investigation into its synthesis, properties, and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-4-(tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with the acetamidophenyl derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group.

    Reduction: Reduction reactions may target the nitro or carbonyl groups if present.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-4-(triazol-1-yl)benzamide
  • N-(4-acetamidophenyl)-4-(imidazol-1-yl)benzamide
  • N-(4-acetamidophenyl)-4-(pyrazol-1-yl)benzamide

Uniqueness

N-(4-acetamidophenyl)-4-(tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts stability and bioactivity. This makes it distinct from other similar compounds that may have different heterocyclic rings, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c1-11(23)18-13-4-6-14(7-5-13)19-16(24)12-2-8-15(9-3-12)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNYIEMINBBASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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